Event-Free Survival Advantage of Metoprolol Succinate vs. Metoprolol Tartrate in Heart Failure
In a propensity-matched retrospective cohort study of 1,493 heart failure patients using the TriNetX Research Network (2010–2024), metoprolol succinate demonstrated significantly higher 1-year event-free survival compared with metoprolol tartrate. For patients with heart failure with reduced ejection fraction (HFrEF, EF ≤ 40%), event-free survival was 64.12% with succinate versus 51.22% with tartrate (log-rank P < 0.001). For heart failure with midrange ejection fraction (HFmrEF, EF 41–49%), event-free survival was 67.57% versus 56.04% (log-rank P < 0.001) [1].
| Evidence Dimension | 1-year event-free survival (composite of all-cause mortality and all-cause hospitalization) |
|---|---|
| Target Compound Data | 64.12% (HFrEF); 67.57% (HFmrEF) |
| Comparator Or Baseline | Metoprolol tartrate: 51.22% (HFrEF); 56.04% (HFmrEF) |
| Quantified Difference | Absolute difference: +12.90% (HFrEF); +11.53% (HFmrEF); P < 0.001 for both |
| Conditions | Propensity score matched retrospective cohort study; 761 matched pairs for HFrEF, 732 matched pairs for HFmrEF; 1-year follow-up; TriNetX Research Network data (2010–2024) |
Why This Matters
Procurement of metoprolol succinate over tartrate is supported by real-world evidence showing approximately 12-13 absolute percentage point improvement in 1-year event-free survival, directly impacting formulary and clinical pathway decisions.
- [1] Beavers J, Carter S. Differential Impact of Metoprolol Formulations on Heart Failure Outcomes: A Multicenter Study. J Card Fail. 2025 Nov 7. DOI: 10.1016/j.jcf.2025.10.003. View Source
